3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)propanamide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzodioxole ring, a pyrazole ring, and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological effects.
Properties
Molecular Formula |
C18H14N4O4 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-1-11(2-5-13)9-19-22-18(24)15-8-14(20-21-15)12-3-6-16-17(7-12)26-10-25-16/h1-9,23H,10H2,(H,20,21)(H,22,24)/b19-9+ |
InChI Key |
NHQIDOXOFBWQAN-DJKKODMXSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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